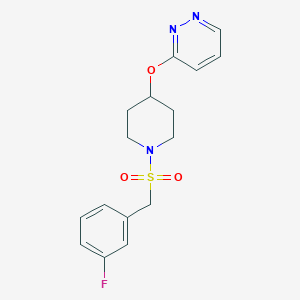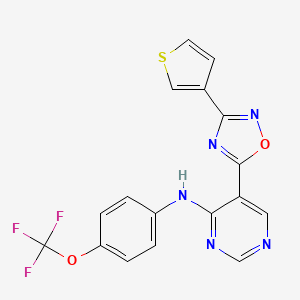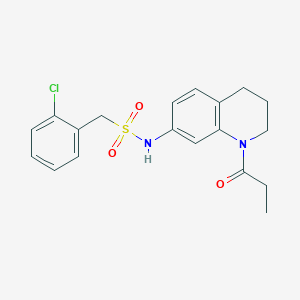
3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the aromatic pyridazine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of a fluorine atom could influence its polarity and potentially its boiling and melting points .Scientific Research Applications
Antitumor Applications
Sulfonamide derivatives, like the one , have been investigated for their potential as antitumor agents. For instance, a study by Huang, Lin, and Huang (2001) explored the design and synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, aiming to create potent antitumor agents with low toxicity. Their research found that certain compounds exhibited high antitumor activity and low toxicity, indicating the promise of such compounds in cancer therapy (Huang, Lin, & Huang, 2001).
Antibacterial and Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial and antibacterial properties of sulfonamide derivatives. For example, Makki et al. (2016) synthesized a series of sulfonamides and evaluated their antimicrobial activities, revealing good to moderate effectiveness against various bacterial strains (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016). Similarly, Azab, Youssef, and El-Bordany (2013) aimed to develop new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, discovering several compounds with high activities (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Heterocyclic Systems
Research by El-Kashef, Geies, El-Dean, and Abdel-Hafez (2007) demonstrated the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems, showcasing the versatility of sulfonamide derivatives in creating various heterocyclic compounds with potential pharmaceutical applications (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
Anti-Inflammatory and Analgesic Agents
Sulfonamide derivatives have also been studied for their potential as anti-inflammatory and analgesic agents. Abbas et al. (2016) synthesized and evaluated the biological activities of aromatic sulfonamide derivatives, finding that some compounds exhibited anti-inflammatory and analgesic effects comparable to standard drugs (Abbas, Abdel-Karim, Ahmed, Eweas, & El-Awdan, 2016).
properties
IUPAC Name |
3-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-14-4-1-3-13(11-14)12-24(21,22)20-9-6-15(7-10-20)23-16-5-2-8-18-19-16/h1-5,8,11,15H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDAXIFMAUFWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)
![3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2562233.png)

![1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2562240.png)
![1-[4-[(2,3-Dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride](/img/structure/B2562241.png)

![6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2562244.png)

![3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2562247.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2562249.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2562250.png)
![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)
